molecular formula C13H16N4OS B3887787 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-thienylmethylene)propanohydrazide

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-thienylmethylene)propanohydrazide

Cat. No. B3887787
M. Wt: 276.36 g/mol
InChI Key: VODBTUMWVHMUGD-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-thienylmethylene)propanohydrazide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of hydrazide derivatives and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-thienylmethylene)propanohydrazide is not well understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer. It may also interact with specific receptors in the brain, leading to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been reported to possess anti-inflammatory and analgesic effects, which may be attributed to its ability to inhibit the activity of certain enzymes involved in inflammation. It has also been shown to possess anti-cancer properties, which may be due to its ability to induce cell death in cancer cells.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-thienylmethylene)propanohydrazide is its potential use in various fields, including medicine and biochemistry. However, its limitations include its low solubility in water, which may hinder its use in certain experiments.

Future Directions

There are various future directions for the study of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-thienylmethylene)propanohydrazide. One of the significant directions is the study of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It may also be studied for its potential use in the treatment of other diseases, such as cancer. Additionally, further studies may be conducted to understand its mechanism of action and to improve its solubility in water.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been reported using different methods, and it has been studied extensively for its potential applications in medicine and biochemistry. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have also been explored. Further studies are needed to understand its potential use in the treatment of various diseases and to improve its solubility in water.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-thienylmethylene)propanohydrazide has been studied extensively for its potential applications in various fields. One of the significant applications of this compound is in the field of medicine. It has been reported to possess anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential to treat Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-thiophen-2-ylmethylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-9-12(10(2)16-15-9)5-6-13(18)17-14-8-11-4-3-7-19-11/h3-4,7-8H,5-6H2,1-2H3,(H,15,16)(H,17,18)/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODBTUMWVHMUGD-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501321430
Record name 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-thiophen-2-ylmethylideneamino]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667149
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

307321-14-8
Record name 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-thiophen-2-ylmethylideneamino]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-thienylmethylene)propanohydrazide
Reactant of Route 2
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-thienylmethylene)propanohydrazide
Reactant of Route 3
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-thienylmethylene)propanohydrazide
Reactant of Route 4
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-thienylmethylene)propanohydrazide
Reactant of Route 5
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-thienylmethylene)propanohydrazide
Reactant of Route 6
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-thienylmethylene)propanohydrazide

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